

Application Notes and Protocols for Oral Administration of ELQ-598 in Mice

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Compound of Interest

Compound Name: **ELQ-598**

Cat. No.: **B12384438**

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Introduction

ELQ-598 is a second-generation endochin-like quinolone (ELQ) and a prodrug of the active compound ELQ-596.[1][2] It is a potent antimicrobial agent that targets the cytochrome bc1 complex of the mitochondrial electron transport chain in various parasites.[1][2] This mechanism disrupts the parasite's ability to generate energy, leading to its death. **ELQ-598** has demonstrated high efficacy in preclinical studies for the treatment of human babesiosis, a malaria-like illness caused by Babesia parasites.[1] When administered orally, **ELQ-598** has been shown to achieve radical cure in mouse models of both chronic and lethal babesiosis infections.[1][2] These notes provide a detailed protocol for the preparation and oral administration of **ELQ-598** to mice for research purposes.

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies of ELQ-598 in Mice

| Parameter | Details | Reference |
|-------------------------|--|---|
| Compound | ELQ-598 (Prodrug of ELQ-596) | [1] |
| Mouse Models | Immunocompromised (CB.17/SCID) mice for Babesia microti infection. Immunocompetent (C3H/HeJ) mice for Babesia duncani infection. | [1] [3] |
| Dosage | 10 mg/kg | [1] [3] |
| Route of Administration | Oral (p.o.) | [3] |
| Vehicle | Polyethylene glycol 400 (PEG 400) | [1] |
| Frequency | Once daily | [1] [3] |
| Duration | 5 consecutive days (From Day 3 to Day 7 post-infection) | [1] [3] |
| Observed Efficacy | <p>- Complete elimination of B. duncani parasites in C3H mice.</p> <p>- Cleared B. microti infection in SCID mice, achieving radical cure.</p> <p>Prevented lethal infection and ensured survival of treated mice.</p> | [1] [3] |
| Combination Therapy | A combination of ELQ-598 (10 mg/kg) and atovaquone (10 mg/kg) also showed potent synergistic or additive effects in eradicating infection. | [3] |

Experimental Protocols

Protocol 1: Preparation of **ELQ-598** Formulation for Oral Administration

This protocol describes the preparation of a solution of **ELQ-598** in PEG 400 for oral gavage in mice.

Materials:

- **ELQ-598** powder (Cat. No.: HY-163483 or equivalent)[3]
- Polyethylene glycol 400 (PEG 400)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Calculate the Required Amount of **ELQ-598**: Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (e.g., 10 mL/kg).
 - Example Calculation: For 10 mice with an average weight of 25 g (0.025 kg) and a dose of 10 mg/kg, the total dose is $10 \text{ mice} * 0.025 \text{ kg/mouse} * 10 \text{ mg/kg} = 2.5 \text{ mg}$ of **ELQ-598**.
- Prepare the Dosing Solution:
 - Weigh the calculated amount of **ELQ-598** powder accurately using an analytical balance.
 - Transfer the powder to a sterile tube.
 - Add the required volume of PEG 400 to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).

- Vortex the mixture thoroughly until the **ELQ-598** is completely dissolved and the solution is clear. Gentle warming may be applied if necessary to aid dissolution.
- Storage: Store the prepared solution at an appropriate temperature as recommended by the manufacturer, protected from light. Prepare fresh solutions as needed for the duration of the study.

Protocol 2: Oral Gavage Administration of **ELQ-598** in Mice

This protocol outlines the standard procedure for administering the prepared **ELQ-598** solution to mice via oral gavage. This technique requires proper training and handling to minimize stress and potential injury to the animal.[4][5]

Materials:

- Prepared **ELQ-598** dosing solution
- Mouse scale for weighing
- Appropriate-sized gavage needles (18-20 gauge, 1.5 inches long with a rounded tip for adult mice)[4]
- 1 mL syringes
- Personal Protective Equipment (PPE): gloves, lab coat

Procedure:

- Animal Preparation:
 - Weigh each mouse accurately before dosing to calculate the precise volume of the **ELQ-598** solution to be administered.[6]
 - Volume Calculation: For a 25 g mouse at a 10 mg/kg dose using a 1 mg/mL solution: $0.025 \text{ kg} * 10 \text{ mg/kg} = 0.25 \text{ mg}$. The volume to administer is $0.25 \text{ mg} / 1 \text{ mg/mL} = 0.25 \text{ mL}$. The maximum recommended dosing volume is 10 ml/kg.[4][6]

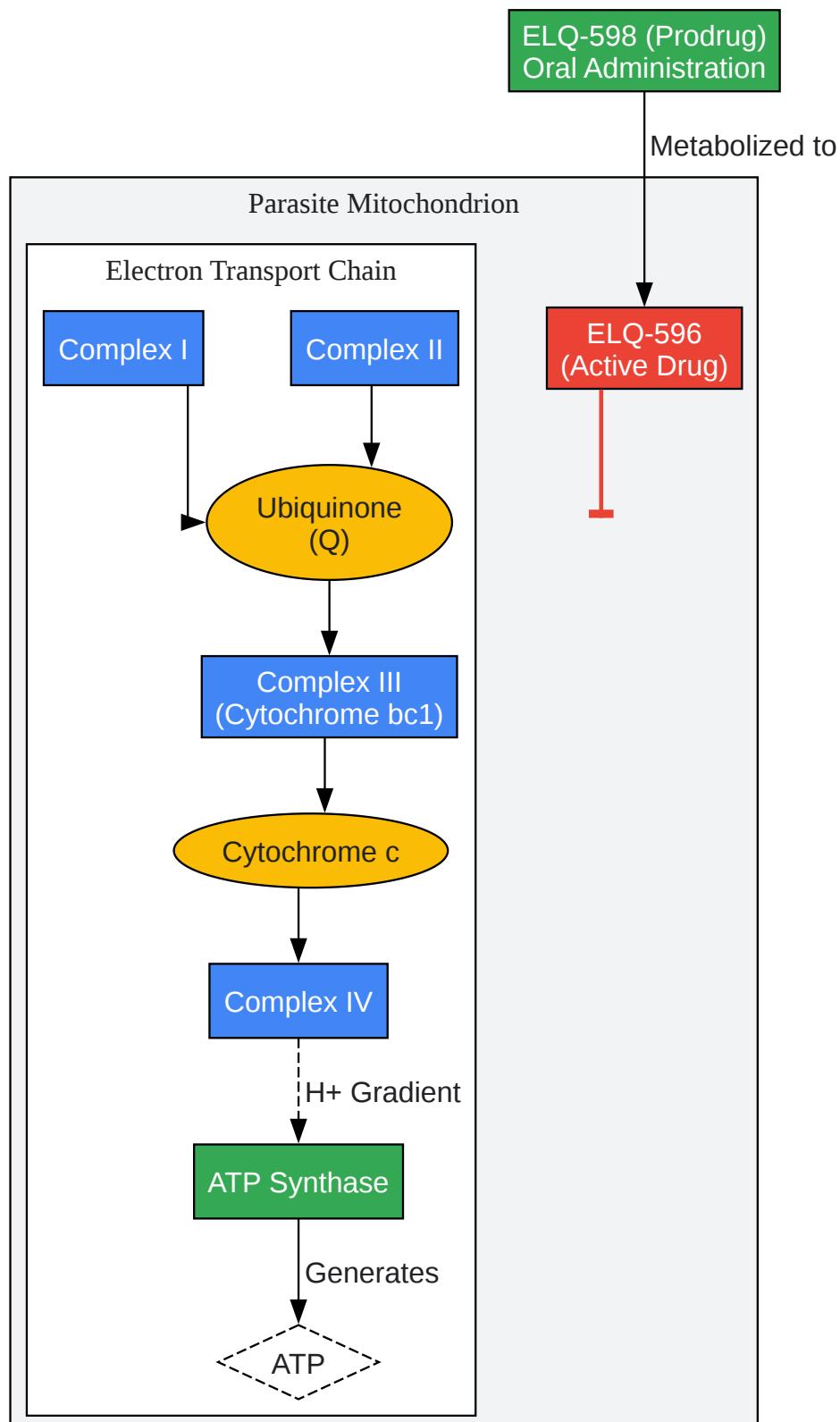
- Gavage Needle Measurement:
 - Before the first use, measure the correct insertion length for the gavage needle. This is the distance from the tip of the mouse's nose to the last rib (xiphoid process).[7][8]
 - Mark this length on the needle with a permanent marker to prevent over-insertion and potential perforation of the esophagus or stomach.[4][8]
- Animal Restraint:
 - Restrain the mouse firmly by scruffing the loose skin over the neck and shoulders. This should immobilize the head and cause the forelegs to extend to the sides.[4][6]
 - Hold the mouse in a vertical position, gently extending the head back to create a straight line from the mouth to the esophagus.[6][7]
- Gavage Administration:
 - Draw the calculated volume of the **ELQ-598** solution into the syringe and attach the gavage needle.
 - Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.[4]
 - Advance the needle smoothly along the upper palate, allowing the mouse to swallow the tube. The tube should pass easily into the esophagus without resistance.[6]
 - CRITICAL: If any resistance is felt, immediately withdraw the needle and reposition. Do not force the needle, as this can cause severe injury.[6][8]
 - Once the needle is inserted to the pre-marked depth, dispense the solution slowly and steadily.[8]
- Post-Administration Monitoring:
 - After administration, gently remove the needle along the same path of insertion.[4]

- Return the mouse to its cage and monitor it for at least 5-10 minutes for any signs of distress, such as labored breathing, gasping, or leakage of the solution from the nose or mouth.[4][6]
- Continue to monitor the animals 12-24 hours after dosing.[5]

Visualizations

Mechanism of Action

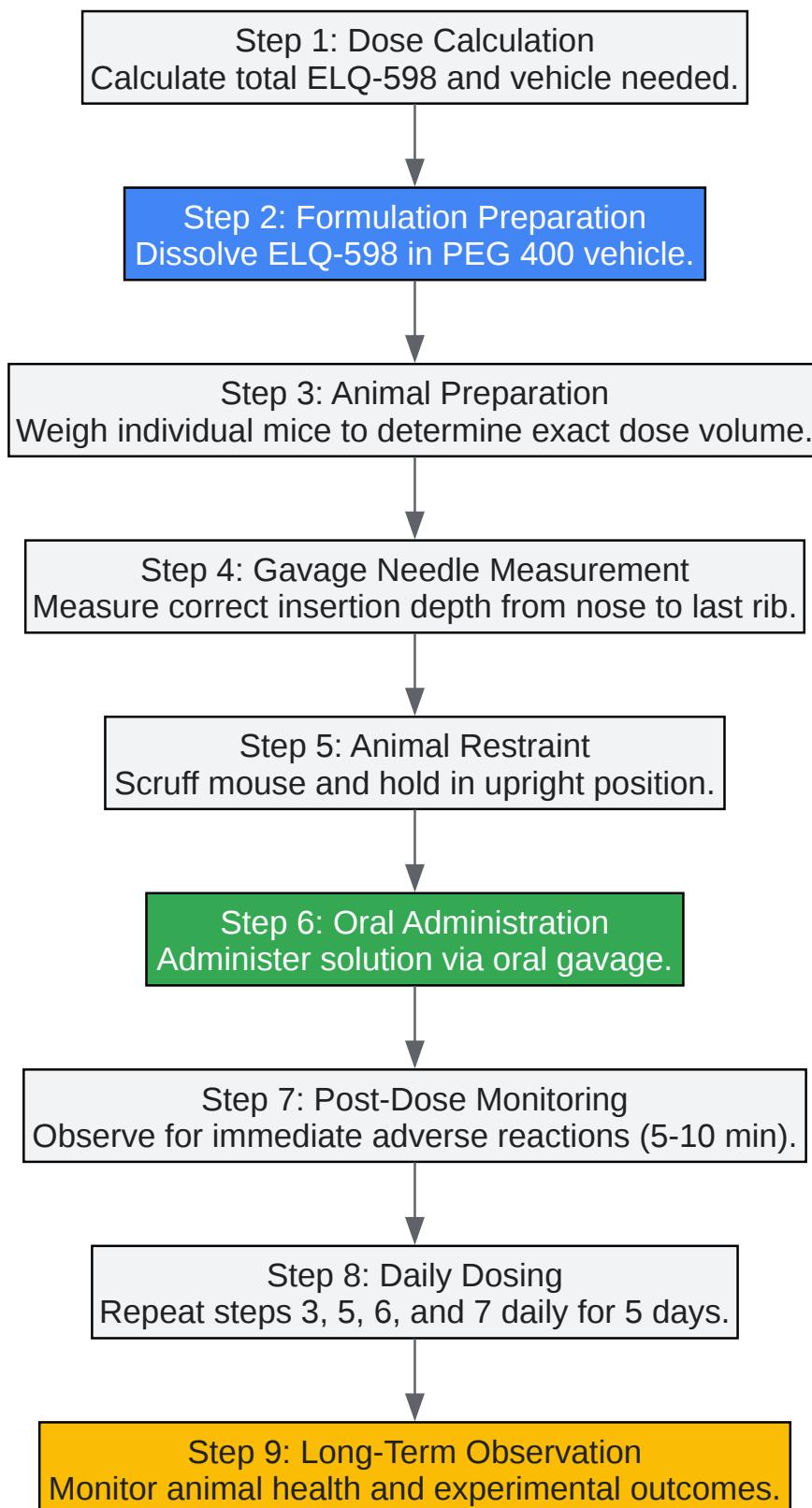
The primary mechanism of action for **ELQ-598**'s active form, ELQ-596, is the inhibition of the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain of the parasite. This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, halting the production of ATP and leading to the parasite's death.

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Caption: Mechanism of action of **ELQ-598** targeting the parasite's mitochondrial electron transport chain.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for administering **ELQ-598** to mice.

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Caption: Experimental workflow for the oral administration of **ELQ-598** in mice.

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References

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